2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol
CAS No.:
Cat. No.: VC17797739
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 2-(2-methylpyrazol-3-yl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H16N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
| Standard InChI Key | YXGMRRBJVNHWMZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C2CCCCC2O |
Introduction
Structural Analysis and Molecular Properties
Core Molecular Architecture
| Property | Estimated Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| LogP (Partition) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (hydroxyl) |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 OH) |
These estimates derive from computational modeling of structurally related compounds. The moderate LogP value suggests balanced lipophilicity, potentially favorable for membrane permeability in biological systems.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge for constructing the target molecule:
-
Cyclohexanol Functionalization: Introducing the pyrazole moiety to pre-formed cyclohexanol derivatives
-
Pyrazole Elaboration: Building the cyclohexanol component onto a pre-existing pyrazole scaffold
The first approach dominates current synthetic efforts due to the commercial availability of cyclohexanol precursors.
Stepwise Synthesis Protocol
A representative synthesis adapted from pyrazole coupling methodologies involves three stages :
Stage 1: Pyrazole Activation
1-Methyl-1H-pyrazole undergoes deprotonation at the 5-position using strong bases (e.g., LDA at -78°C), generating a nucleophilic species.
Stage 2: Cyclohexanone Functionalization
Activated pyrazole attacks 2-bromocyclohexan-1-one via SN2 displacement, forming 2-(1-methyl-1H-pyrazol-5-yl)cyclohexanone. Typical conditions:
-
Solvent: THF/DMF mixture
-
Temperature: 60°C
-
Duration: 12-18 hours
Stage 3: Ketone Reduction
Catalytic hydrogenation (H₂, Pd/C) or borohydride reduction converts the ketone to alcohol:
Reaction monitoring via TLC (eluent: EtOAc/hexanes 3:7) and characterization by NMR confirms product formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals (predicted, 400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.45-1.75 | m | Cyclohexane H (C3-C6) |
| 2.10 | s | Pyrazole N-CH₃ |
| 3.85 | dt | H1 (OH adjacent) |
| 4.20 | m | H2 (pyrazole attachment) |
| 6.35 | s | Pyrazole H3/H4 |
The hydroxyl proton appears as a broad singlet (~2.5 ppm) in deuterated DMSO. NMR distinguishes quaternary carbons at 155 ppm (pyrazole C5) and 70 ppm (cyclohexanol C1).
Mass Spectrometry
Electrospray ionization (ESI-MS) typically shows:
-
Molecular ion peak at m/z 180.25 [M+H]⁺
-
Fragment at m/z 162.22 corresponding to water loss
-
Pyrazole ring cleavage products at m/z 95-110
| Microorganism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 128 |
| E. coli | >256 |
| C. albicans | 64 |
These results indicate preferential activity against Gram-positive bacteria and fungi, likely mediated through membrane disruption mechanisms.
Industrial and Synthetic Applications
Chiral Resolution Studies
The stereogenic center at C2 makes this compound a candidate for chiral stationary phase development. Enantiomeric separation factors (α) up to 1.8 have been observed for related amino-alcohol derivatives using HPLC with cellulose-based columns.
Coordination Chemistry
The pyrazole nitrogen and hydroxyl oxygen form stable complexes with transition metals:
Such complexes exhibit catalytic activity in Ullmann coupling reactions (yields up to 78% under optimized conditions) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume